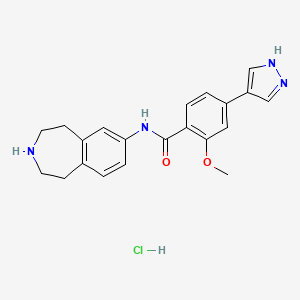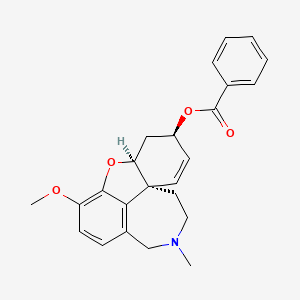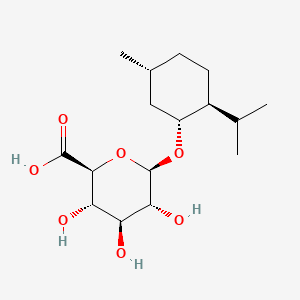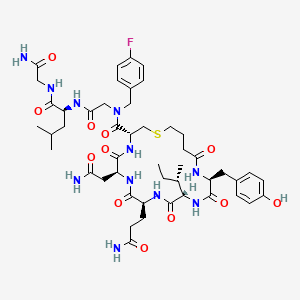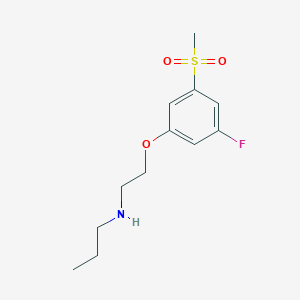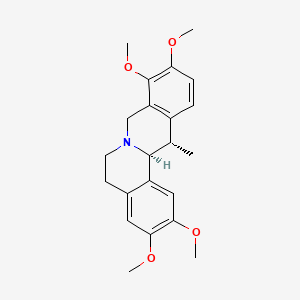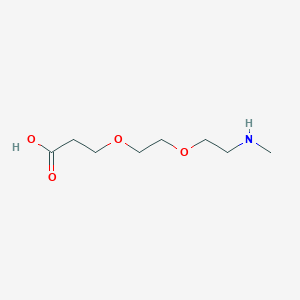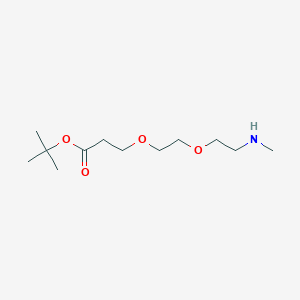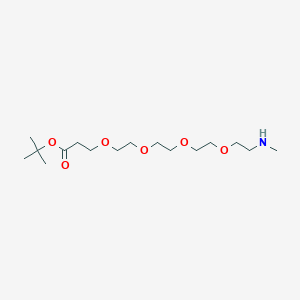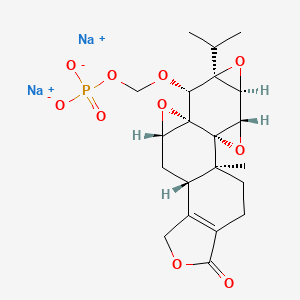
Minnelide
Vue d'ensemble
Description
Minnelide is a water-soluble pro-drug of triptolide, an active compound from a Chinese herb . It has shown effectiveness against a number of malignant diseases, particularly pancreatic and liver cancer . It has been used for the treatment of glomerular disease .
Synthesis Analysis
Minnelide is synthesized from triptolide . The synthesis process involves the use of DMSO, Ac2O, AcOH, dibenzylphosphate, 4-Å molecular sieves, N-iodosuccinimide, dichloromethane, tetrahydrofuran, and H2, Pd/C .
Molecular Structure Analysis
The molecular formula of Minnelide is C21H25Na2O10P . Its molecular weight is 514.4 g/mol . The IUPAC name is disodium; [(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl phosphate .
Chemical Reactions Analysis
Minnelide has been shown to have anti-proliferative effects and induce apoptosis in non-small cell lung carcinoma (NSCLC) cell lines and NSCLC mouse models . It significantly down-regulated the expression of pro-survival and anti-apoptotic genes (HSP70, BIRC5, BIRC4, BIRC2, UACA) and up-regulated pro-apoptotic APAF-1 gene .
Physical And Chemical Properties Analysis
Minnelide is a solid substance . It is soluble in water (93.33 mg/mL) and DMSO (16.67 mg/mL) . It should be stored at 4°C in a sealed condition .
Applications De Recherche Scientifique
Antitumor Applications
Minnelide, a water-soluble prodrug of Triptolide (TPL), has shown promising activity against various types of cancer . TPL has been recognized for its potent antitumor capabilities against various malignancies, including lung, pancreatic, nasopharyngeal, breast, stomach, liver, and colon cancers .
Treatment of Pancreatic Cancer
Minnelide has been used in the treatment of pancreatic ductal adenocarcinoma (PDAC) in both in vitro and in vivo experiments . It induces apoptosis in pancreatic cancer cells through different pathways, including caspase-dependent apoptotic death and caspase-independent autophagic death .
Modulation of Transcription Factors
Minnelide has been found to modulate the transcriptional landscape of both the stroma and cancer cell compartments. In the epithelial tumor compartment, it down-regulates key transcription factors such as c-MYC .
Activity Against Super Enhancer Targets
Preclinical investigations indicate significant activity of Minnelide against super enhancer targets . This could potentially open up new avenues for cancer treatment.
Immunosuppressive Properties
Minnelide, being a derivative of TPL, also inherits its immunosuppressive properties . This makes it a potential candidate for the treatment of autoimmune diseases.
Anti-inflammatory and Anti-angiogenic Properties
Minnelide demonstrates anti-inflammatory and anti-angiogenic properties . These properties could be harnessed for the treatment of various inflammatory and angiogenesis-related conditions.
Neurotrophic and Neuroprotective Effects
Minnelide showcases neurotrophic and neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative diseases.
Mécanisme D'action
Target of Action
Minnelide, a water-soluble prodrug of triptolide, targets several proteins including polycystin-2 , ADAM10 , DCTPP1 , TAB1 , and XPB . Among these, XPB (ERCC3) and its partner protein GTF2H4 have been validated as targets responsible for the antiproliferative activity of triptolide .
Mode of Action
Minnelide interacts with its targets and induces changes at the molecular level. For instance, it has been found that Cys342 of XPB undergoes covalent modification by the 12,13-epoxide group of triptolide . This interaction disrupts the normal functioning of XPB, leading to the antiproliferative activity of Minnelide .
Biochemical Pathways
Minnelide affects several biochemical pathways. It significantly down-regulates the expression of pro-survival and anti-apoptotic genes (HSP70, BIRC5, BIRC4, BIRC2, UACA) and up-regulates the pro-apoptotic APAF-1 gene . This modulation is achieved, in part, by attenuating the NF-κB signaling activity . Additionally, Minnelide disrupts super-enhancer networks, which are strings of DNA needed to maintain the genetic stability of cancer cells .
Pharmacokinetics
Minnelide is a prodrug that rapidly releases triptolide when exposed to phosphatases in the bloodstream . In clinical trials, Minnelide was administered orally daily, starting with a dose of 1.0 mg for 3 weeks and 1 week rest schedule, escalating to 1.25 mg, and 1.5 mg . The maximum tolerated dose was found to be Minnelide 1.25 mg once daily for 21 days every 4 weeks as monotherapy .
Result of Action
Minnelide exerts a potent anti-leukemic effect in multiple models of acute myeloid leukemia (AML) at doses easily achievable in patients . It demonstrates leukemic clearance of both primary AML blasts and luciferase expressing THP-1 cells in mice . In vitro, multiple primary AML apheresis samples and AML cell lines were sensitive to triptolide mediated cell death and apoptosis in low doses .
Action Environment
The action, efficacy, and stability of Minnelide can be influenced by environmental factors. For instance, the water-soluble nature of Minnelide enhances its bioavailability and reduces toxicity, making it a more effective therapeutic agent . Furthermore, the combination of Minnelide with conventional chemotherapeutic drugs allows for dose reduction while maintaining increased efficacy .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
disodium;[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27O10P.2Na/c1-9(2)19-14(30-19)15-21(31-15)18(3)5-4-10-11(7-26-16(10)22)12(18)6-13-20(21,29-13)17(19)27-8-28-32(23,24)25;;/h9,12-15,17H,4-8H2,1-3H3,(H2,23,24,25);;/q;2*+1/p-2/t12-,13-,14-,15-,17+,18-,19-,20+,21+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBJMVNZRZUQEP-KIKMAQITSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)([O-])[O-])O7)COC6=O)C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OCOP(=O)([O-])[O-])O7)COC6=O)C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Na2O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Minnelide | |
CAS RN |
1254702-87-8 | |
| Record name | Minnelide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254702878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Minnelide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17309 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MINNELIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CIV2UMO40 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




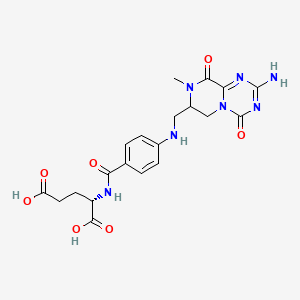
![(E)-3-amino-3-(2-aminophenyl)sulfanyl-2-[3-[hydroxy(pyridin-4-yl)methyl]phenyl]prop-2-enenitrile](/img/structure/B608965.png)

